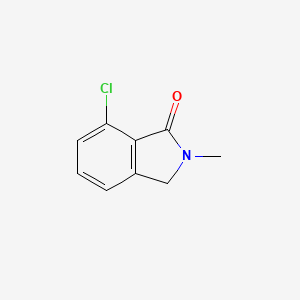
7-Chloro-2-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol It is characterized by the presence of a chloro group at the 7th position and a methyl group at the 2nd position on the isoindolin-1-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
7-Chloro-2-methylisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 7-Chloro-2-methylisoindolin-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methylisoindolin-1-one: Lacks the chloro group, resulting in different reactivity and applications.
7-Chloroisoindolin-1-one: Lacks the methyl group, which can affect its chemical properties and biological activity.
Uniqueness
7-Chloro-2-methylisoindolin-1-one is unique due to the presence of both the chloro and methyl groups, which confer specific chemical and biological properties
Biological Activity
The structural uniqueness of 7-chloro-2-methylisoindolin-1-one may confer distinct chemical reactivity and potential biological activity compared to related compounds. The compound's synthesis typically involves chlorination of 2-methylisoindolin-1-one using agents such as thionyl chloride or N-chlorosuccinimide under controlled conditions.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds that share structural similarities. These compounds have been shown to interact with various biological targets, including enzymes and receptors, indicating a potential for therapeutic applications.
Potential Biological Targets
Research indicates that isoindolinone derivatives can exhibit a range of biological activities, including:
- Antimicrobial : Some isoindolinone derivatives have demonstrated antimicrobial properties, suggesting potential use in treating infections.
- Anticancer : Certain compounds in this class have been studied for their anticancer activities, potentially acting through inhibition of specific kinases or other cellular pathways.
- Anti-inflammatory : Isoindolinones may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylisoindolin-1-one | Lacks chlorine at the 7th position | Potentially less reactive than its chlorinated counterpart |
| 7-Bromo-2-methylisoindolin-1-one | Contains bromine instead of chlorine | May exhibit different reactivity profiles due to halogen differences |
| 7-Chloroisoindolinone | Lacks methyl group at the 2nd position | Different biological activity due to structural variation |
This table highlights how the presence of chlorine and the methyl group may influence the reactivity and biological profiles of these compounds.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8ClNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
DCMIUEBMDBUYSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















